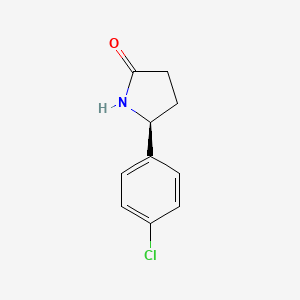
(S)-5-(4-Chlorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(4-Chlorophenyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones. This compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrrolidinone ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Chlorophenyl)pyrrolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrrolidinone. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(4-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .
Aplicaciones Científicas De Investigación
(S)-5-(4-Chlorophenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has shown promise in the development of new pharmaceuticals for treating neurological disorders and other diseases.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (S)-5-(4-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Propiedades
Fórmula molecular |
C10H10ClNO |
|---|---|
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
(5S)-5-(4-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1 |
Clave InChI |
BSYBLMDNOUEPRW-VIFPVBQESA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C2=CC=C(C=C2)Cl |
SMILES canónico |
C1CC(=O)NC1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B14042262.png)
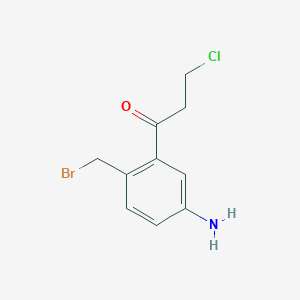

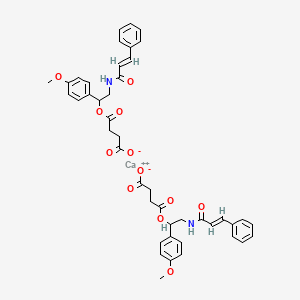
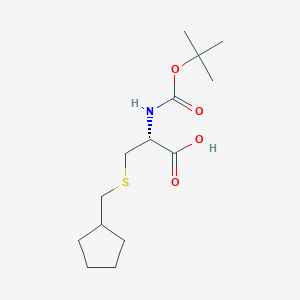
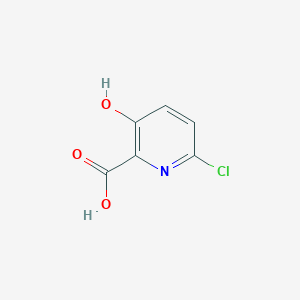


![(3R,4AR,11BS)-Methyl 11B-benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxylate](/img/structure/B14042315.png)


